JNJ-10198409

Vue d'ensemble

Description

JNJ-10198409 est un inhibiteur relativement sélectif, actif par voie orale et compétitif de l'ATP de la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes (PDGF-RTK). Il est connu pour son double mécanisme d'action, présentant à la fois des propriétés antiangiogéniques et antiprolifératives des cellules tumorales . Ce composé a montré une activité significative contre la kinase PDGF-β et la kinase PDGF-α, ce qui en fait un agent puissant dans la recherche sur le cancer .

Applications De Recherche Scientifique

JNJ-10198409 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of PDGF-RTK and related pathways.

Biology: Investigated for its effects on cell proliferation, angiogenesis, and apoptosis in various cell lines

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors with high PDGF-RTK activity

Industry: Utilized in the development of new kinase inhibitors and anti-cancer drugs

Mécanisme D'action

Mode of Action

JNJ-10198409 acts as an ATP-competitive inhibitor of PDGFR tyrosine kinases . It binds to the ATP-binding site of the PDGFR tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the receptor . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFR tyrosine kinases by this compound affects several biochemical pathways. PDGFR signaling plays a key role in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones . By inhibiting PDGFR, this compound can disrupt angiogenesis, which is often upregulated in cancerous tumors . Additionally, this compound exhibits antiproliferative activity against tumor cells, further contributing to its anti-cancer effects .

Result of Action

The inhibition of PDGFR tyrosine kinases by this compound leads to a reduction in angiogenesis and tumor cell proliferation . In vitro, this compound has shown potent antiproliferative activity in several tumor cell lines . In vivo, it has been shown to produce a statistically significant, dose-dependent reduction in tumor growth .

Analyse Biochimique

Biochemical Properties

JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .

Cellular Effects

This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .

Molecular Mechanism

This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .

Temporal Effects in Laboratory Settings

In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .

Transport and Distribution

Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.

Subcellular Localization

Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.

Méthodes De Préparation

La synthèse de JNJ-10198409 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. La voie synthétique comprend généralement :

Formation de la structure de base : Ceci implique la cyclisation de précurseurs appropriés pour former le noyau d'indéno[1,2-c]pyrazole.

Modifications de groupes fonctionnels : Introduction de groupes méthoxy et de fluorophénylamine pour améliorer l'activité inhibitrice contre le PDGF-RTK

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliqueraient probablement l'optimisation de la voie synthétique pour une production à grande échelle, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

JNJ-10198409 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les agents halogénants et les nucléophiles, conduisant à la formation de dérivés ayant des propriétés différentes

Produits principaux : Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition du PDGF-RTK et des voies associées.

Biologie : Enquête sur ses effets sur la prolifération cellulaire, l'angiogenèse et l'apoptose dans diverses lignées cellulaires

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier pour cibler les tumeurs ayant une activité élevée du PDGF-RTK

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases et de médicaments anticancéreux

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du PDGF-RTK, qui joue un rôle crucial dans la prolifération cellulaire et l'angiogenèse. Le composé se lie au site de liaison de l'ATP de la kinase, empêchant la phosphorylation et l'activation ultérieure des voies de signalisation en aval . Cette inhibition entraîne une réduction de la prolifération des cellules tumorales et de l'angiogenèse, ce qui en fait un agent anticancéreux efficace .

Comparaison Avec Des Composés Similaires

JNJ-10198409 est unique dans son double mécanisme d'action, combinant des propriétés antiangiogéniques et antiprolifératives. Les composés similaires comprennent :

Imatinib : Un inhibiteur du PDGF-RTK bien connu ayant des propriétés anticancéreuses similaires.

Sunitinib : Un autre inhibiteur de kinase qui cible plusieurs récepteurs, dont le PDGF-RTK.

Sorafenib : Un inhibiteur de multikinases ayant une activité contre le PDGF-RTK et d'autres kinases

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité et leur puissance contre diverses kinases, soulignant le caractère unique de this compound dans son ciblage spécifique du PDGF-RTK .

Propriétés

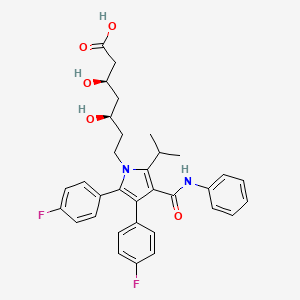

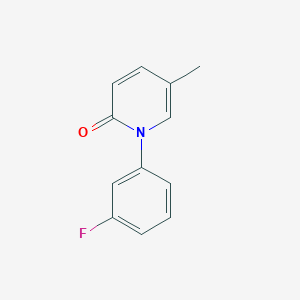

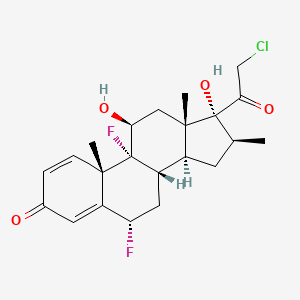

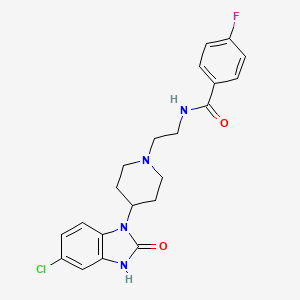

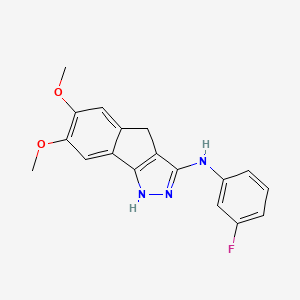

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNURMVOKAERHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430890 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627518-40-5 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.